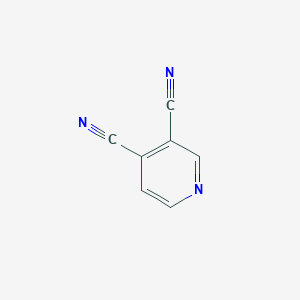

Pyridine-3,4-dicarbonitrile

Description

Properties

IUPAC Name |

pyridine-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJUMASAQKRVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167558 | |

| Record name | Pyridine-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Pyridine-3,4-dicarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00305 [mmHg] | |

| Record name | Pyridine-3,4-dicarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1633-44-9 | |

| Record name | 3,4-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Pyridinedicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,4-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-PYRIDINEDICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R888RD3WL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine-3,4-dicarbonitrile: A Comprehensive Technical Guide on Chemical Properties and Reactivity

Introduction

Pyridine-3,4-dicarbonitrile, also known as cinchomeronic dinitrile, is a pivotal heterocyclic building block in modern organic synthesis and materials science. Its unique electronic structure, arising from the fusion of a π-deficient pyridine ring with two powerful electron-withdrawing nitrile groups at adjacent positions, imparts a distinct and versatile reactivity profile. This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and reactivity of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development and materials engineering. The primary application of this molecule lies in its role as a precursor to unsymmetrical and nitrogen-rich phthalocyanine analogues, which are of great interest for their potential in photodynamic therapy, catalysis, and as functional dyes.[1][2]

Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a molecule are fundamental to its handling, application, and reactivity. This compound is a stable, solid compound under standard conditions.[3]

1.1. Physical and Chemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1633-44-9 | [4][5] |

| Molecular Formula | C₇H₃N₃ | [3][4] |

| Molecular Weight | 129.12 g/mol | [3][4] |

| Appearance | Powder or crystals | [6] |

| Melting Point | 79-81 °C | [5][6] |

| Boiling Point | 310.7 ± 27.0 °C (Predicted) | [5][6] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5][6] |

| Solubility | Soluble in methanol (25 mg/mL) | [5][6] |

| SMILES | C1=CN=CC(=C1C#N)C#N | [3][4] |

| InChIKey | ALJUMASAQKRVRM-UHFFFAOYSA-N | [3][7] |

1.2. Spectroscopic Profile

Spectroscopic analysis confirms the structure of this compound and provides insight into its electronic environment.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the 2230-2240 cm⁻¹ region.[8] Additional bands corresponding to C=N and C=C stretching of the aromatic pyridine ring are also present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is simple, showing signals for the three protons on the pyridine ring. Due to the anisotropic and electron-withdrawing effects of the nitrogen and nitrile groups, these protons will appear in the aromatic region (typically δ 7.0-9.0 ppm) with distinct chemical shifts and coupling patterns that reflect their positions.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbons of the nitrile groups (C≡N) are readily identifiable, typically appearing in the δ 115-120 ppm range. The remaining five signals correspond to the carbons of the pyridine ring, with their chemical shifts influenced by their position relative to the nitrogen and cyano substituents.[8]

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 129, consistent with its molecular weight.[3]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electron-deficient pyridine nucleus and the two adjacent nitrile functional groups.

2.1. Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently π-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the two strongly electron-withdrawing nitrile groups. As a result, the ring is highly deactivated towards electrophilic attack but strongly activated for nucleophilic aromatic substitution (SNAr).[9]

Causality of Reactivity: Nucleophilic attack occurs preferentially at the positions ortho and para (C2, C4, C6) to the ring nitrogen, as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[9][10] While this compound itself lacks a leaving group for a direct SNAr reaction, introducing a halogen (e.g., chlorine) at the C2 or C6 position creates an excellent substrate for such transformations.

For instance, the reaction of 2-chlorothis compound with anilines proceeds via nucleophilic substitution of the chlorine atom to yield 2-(arylamino)pyridine-3,4-dicarbonitriles.[11] This highlights the synthetic utility of the pyridine-dicarbonitrile scaffold in building more complex molecular architectures.

Caption: General workflow for SNAr on an activated pyridine-dicarbonitrile scaffold.

2.2. Reactivity of the Nitrile Groups: Cyclotetramerization

The most prominent and valuable reaction of this compound is its participation in template-assisted cyclotetramerization to form non-centrosymmetric pyridinophthalocyanines. Phthalocyanines are large, aromatic macrocycles widely used as dyes and functional materials.[12]

Mechanism and Experimental Choice: This reaction typically involves heating four molecules of the dicarbonitrile precursor in a high-boiling solvent (e.g., quinoline, pentanol) with a metal salt (e.g., ZnCl₂, CuCl). The metal ion acts as a template, coordinating the nitrogen atoms of the intermediates and guiding the macrocyclization to yield the thermodynamically stable phthalocyanine structure. The use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction.[2] The resulting pyridinophthalocyanines, which contain a nitrogen atom within the macrocycle's periphery, exhibit modified solubility, aggregation, and electronic properties compared to their all-carbon benzene-based analogues.

Caption: Synthesis of a metal pyridinophthalocyanine via template cyclotetramerization.

2.3. Cycloaddition Reactions

The electron-deficient nature of the pyridine-dicarbonitrile system makes it a potential candidate for inverse-electron-demand Diels-Alder reactions.[13] In this type of pericyclic reaction, an electron-poor diene reacts with an electron-rich dienophile. The pyridine ring itself, or a related azadiene derived from it, could potentially act as the diene component, leading to the formation of complex fused heterocyclic systems after a subsequent elimination or rearrangement step. While specific examples involving this compound as the diene are not extensively documented, the underlying principle is a key strategy in pyridine synthesis and functionalization.[13][14]

Experimental Protocol: Synthesis of Zinc(II) Pyridinophthalocyanine

This protocol is a representative example of the cyclotetramerization reaction, a cornerstone of this compound chemistry.

Objective: To synthesize a zinc-coordinated pyridinophthalocyanine analogue via template cyclization.

Materials:

-

This compound (4.0 mmol, 516 mg)

-

Anhydrous Zinc Chloride (ZnCl₂) (1.1 mmol, 150 mg)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~0.1 mL)

-

1-Pentanol (10 mL)

-

Methanol

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (516 mg), anhydrous zinc chloride (150 mg), and 1-pentanol (10 mL).

-

Catalysis: Add a catalytic amount of DBU to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 138 °C) under a gentle stream of nitrogen. Maintain reflux for 12-16 hours. The reaction mixture will typically turn a deep green or blue color as the macrocycle forms.

-

Isolation: Cool the reaction mixture to room temperature. A dark-colored precipitate should form.

-

Purification: a. Filter the precipitate and wash it extensively with methanol to remove unreacted starting materials and high-boiling solvent residues. b. Further purify the crude product by Soxhlet extraction or by washing with hot DMF to remove impurities. c. Dry the final product, a dark blue or green solid, under vacuum.

-

Characterization: Confirm the structure of the product using UV-Vis spectroscopy (looking for the characteristic Q-band absorption in the 600-700 nm region), IR spectroscopy, and mass spectrometry.

Self-Validation: The successful formation of the phthalocyanine is primarily indicated by the appearance of the intense, deeply colored product, which is insoluble in common solvents like methanol but may show some solubility in coordinating solvents like DMF or DMSO. The UV-Vis spectrum provides definitive confirmation.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and is a skin and strong eye irritant.[3]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

This compound is a molecule of significant synthetic potential, primarily driven by the electronic properties of its π-deficient aromatic core functionalized with two nitrile groups. Its reactivity is characterized by a high susceptibility to nucleophilic attack (when a leaving group is present) and a remarkable ability to undergo cyclotetramerization to form valuable pyridinophthalocyanine macrocycles. Understanding the principles governing its reactivity allows researchers to leverage this compound as a strategic precursor for the design and synthesis of novel functional materials, dyes, and potentially bioactive compounds.

References

[4] Biosynth. (n.d.). This compound | 1633-44-9. Retrieved from Biosynth website. [8] MDPI. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, m1386. [1] National Center for Biotechnology Information (PMC). (n.d.). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. [11] ResearchGate. (n.d.). Reaction of 2-Chlorothis compound with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. Retrieved from ResearchGate. [5] ChemicalBook. (n.d.). This compound CAS#: 1633-44-9. Retrieved from ChemicalBook. [15] ChemicalBook. (n.d.). This compound(1633-44-9)IR. Retrieved from ChemicalBook. [3] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [16] ResearchGate. (n.d.). Three-component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. Retrieved from ResearchGate. [17] NOP. (2006, March). Synthesis of copper phthalocyanine. Retrieved from oc-praktikum.de. [7] PubChemLite. (n.d.). This compound (C7H3N3). Retrieved from PubChemLite. [14] Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from Baran Lab website. [2] National Center for Biotechnology Information (PMC). (n.d.). Syntheses and Functional Properties of Phthalocyanines. [18] Química Organica.org. (n.d.). Nucleophilic addition reactions to pyridines. Retrieved from Química Organica.org. [19] MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [13] Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches. [20] Studylib. (n.d.). Pyridine Synthesis: Condensation & Cycloaddition Reactions. Retrieved from Studylib. [21] Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from Química Organica.org. [22] N.p. (n.d.). Synthesis of substituted phthalonitrile building blocks for the preparation of non-aggregating phthalocyanines. [12] University of Michigan. (n.d.). Synthesis of substituted phthalocyanines. [10] Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from Chemistry Online. [6] ChemicalBook. (n.d.). This compound CAS#: 1633-44-9 Chemical Properties. Retrieved from ChemicalBook. [9] N.p. (n.d.). Pyridines: properties, syntheses & reactivity. [23] ACS Publications. (n.d.). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [24] Santa Cruz Biotechnology. (n.d.). 3,4-Pyridinedicarbonitrile. Retrieved from SCBT. [25] YouTube. (2020, July 10). Nucleophilic Substitution Reactions of Pyridine. [26] National Center for Biotechnology Information (PMC). (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.

Sources

- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H3N3 | CID 74211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1633-44-9 | FP44714 [biosynth.com]

- 5. This compound CAS#: 1633-44-9 [amp.chemicalbook.com]

- 6. This compound CAS#: 1633-44-9 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C7H3N3) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. chemistry-online.com [chemistry-online.com]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 14. baranlab.org [baranlab.org]

- 15. This compound(1633-44-9)IR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [oc-praktikum.de]

- 18. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 19. mdpi.com [mdpi.com]

- 20. studylib.net [studylib.net]

- 21. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 22. pdf.blucher.com.br [pdf.blucher.com.br]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scbt.com [scbt.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-3,4-dicarbonitrile: A Technical Guide for Advanced Research and Development

This document provides an in-depth technical overview of pyridine-3,4-dicarbonitrile, a pivotal heterocyclic compound in modern chemical synthesis and pharmaceutical research. Designed for chemists, researchers, and drug development professionals, this guide synthesizes critical data on its identity, safety protocols, chemical utility, and applications, grounding theoretical knowledge in practical, field-proven insights.

Core Compound Identification and Physicochemical Profile

This compound, also known by its synonyms 3,4-Pyridinedicarbonitrile and Cinchomeronic dinitrile, is a distinct chemical entity whose utility stems from its unique electronic and structural properties.[1][2][3] The presence of a nitrogen atom in the aromatic ring and two adjacent nitrile groups creates a π-deficient system, making it a valuable precursor for a variety of more complex molecular architectures.

Its fundamental identifiers are:

A summary of its key physicochemical properties is presented below, providing the foundational data necessary for experimental design and process optimization.

| Property | Value | Source(s) |

| Physical State | Solid, powder or crystals | [1][7] |

| Melting Point | 78-82 °C | [7][8] |

| Boiling Point | 310.7 ± 27.0 °C (Predicted) | [7] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [7] |

| Vapor Pressure | 0.00305 mmHg | [1][2] |

| Solubility | Methanol: 25 mg/mL (clear, colorless solution) | [7] |

| pKa | -1.57 ± 0.18 (Predicted) | [7] |

| logP (Octanol/Water) | 0.825 (Crippen Calculated) | [9] |

Comprehensive Safety and Handling Protocol

The safe and effective use of this compound is paramount. Its hazard profile necessitates strict adherence to established safety protocols. This section outlines the critical safety information and provides a self-validating workflow for its handling in a laboratory setting.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Researchers must be intimately familiar with its associated risks to ensure personal and environmental safety.[2]

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | |

| Skin Irritation | H315: Causes skin irritation | Warning | |

| Eye Irritation | H319: Causes serious eye irritation | Warning | |

| STOT Single Exposure | H335: May cause respiratory irritation | Warning |

Source: PubChem CID 74211[2]

Laboratory Handling Workflow

The following diagram and protocol detail a systematic approach to handling this compound, designed to mitigate exposure and prevent accidents.

Caption: Standard laboratory workflow for safe handling.

Step-by-Step Handling Protocol:

-

Preparation and Engineering Controls:

-

Causality: Before handling, a thorough review of the Safety Data Sheet (SDS) is mandatory. This ensures a full understanding of the material's hazards.

-

All work involving solid this compound or its solutions must be conducted within a certified chemical fume hood to mitigate the risk of inhaling harmful dust or vapors.[10]

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves, as they provide adequate resistance to pyridine compounds.[10] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.

-

Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles.[10]

-

Protective Clothing: A buttoned lab coat must be worn to prevent skin contact.[10]

-

-

Storage and Segregation:

-

Spill and Emergency Procedures:

-

Spills: In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[10] The contained material should then be transferred to a sealed, labeled container for hazardous waste disposal.[13]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][13] Remove contaminated clothing.

-

Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10][13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[12]

-

-

Waste Disposal:

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound lies in the reactivity of both the pyridine ring and its nitrile functionalities. It serves as a versatile building block for constructing more complex heterocyclic systems relevant to materials science and medicinal chemistry.

Synthetic Pathways

While multiple synthetic routes exist, a common and effective method involves the cyanation of halogenated pyridine precursors. For instance, diaminopyridine-dicarbonitrile derivatives can be synthesized through the reaction of a dibromo-diaminopyridine with copper cyanide in a solvent like N,N-dimethylformamide (DMF).[15] This highlights a general strategy where halogen atoms on the pyridine ring can be displaced by cyano groups, a foundational transformation in heterocyclic chemistry. Multicomponent reactions (MCRs) are also a powerful, modern strategy for synthesizing highly substituted pyridine dicarbonitriles, offering efficiency and atom economy.[16][17][18]

Caption: General synthetic logic for dicarbonitriles.

Core Reactivity

-

Nitrile Groups: The two adjacent nitrile groups are highly susceptible to chemical transformation. They can undergo hydrolysis to form carboxylic acids, reduction to form amines, or participate in cycloaddition reactions. This dual functionality is key to their role as precursors.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient, making it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if a good leaving group is present on the ring.[19] For example, the reaction of 2-chlorothis compound with anilines proceeds via nucleophilic substitution of the chlorine atom, demonstrating the ring's ability to facilitate such reactions.[20]

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[21] Its ability to form hydrogen bonds, tune pharmacokinetic properties, and serve as a versatile synthetic handle makes it a "privileged scaffold."[21][22][23]

Role as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of larger, more complex molecules. Its dinitrile functionality is a direct precursor to phthalocyanine and porphyrin analogues, which have applications in materials science and as photosensitizers in photodynamic therapy. In drug development, the pyridine core is integral to numerous therapeutic agents, and derivatives like this compound provide a robust starting point for creating libraries of novel drug candidates.[24]

Biological Activity and Therapeutic Potential

While direct therapeutic applications of this compound are not extensively documented, its structural motifs are of significant interest.

-

Ligand Formation: It can act as a ligand, forming coordination complexes with metal ions like copper or iron. Such complexes have been shown to exhibit synergistic effects with established cancer drugs, suggesting a potential role in combination therapies.

-

Antimicrobial Research: Closely related pyridine dicarbonitrile derivatives, such as 2-amino-4-aryl-3,5-dicyano-6-thiopyridines, have demonstrated significant toxicity against bacterial strains, including E. coli.[25] This suggests that the dicyanopyridine framework is a promising scaffold for the development of new antimicrobial agents, a critical area of research given the rise of antibiotic resistance.[25]

The logical progression from a chemical scaffold to a potential therapeutic agent is outlined below.

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | C7H3N3 | CID 74211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1633-44-9 [amp.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 1633-44-9 [m.chemicalbook.com]

- 8. store.p212121.com [store.p212121.com]

- 9. This compound (CAS 1633-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. lobachemie.com [lobachemie.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ias.ac.in [ias.ac.in]

- 19. imperial.ac.uk [imperial.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sarchemlabs.com [sarchemlabs.com]

- 23. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Pyridine-3,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3,4-dicarbonitrile, also known as cinchomeronic dinitrile, is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing nature of the pyridine nitrogen and the two adjacent nitrile groups, make it a compelling building block for creating novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive analysis of the molecule's structure, bonding, and physicochemical properties. Leveraging a combination of theoretical calculations from Density Functional Theory (DFT), spectroscopic data analysis, and established synthetic principles, this document offers a detailed exploration of the molecule's geometry, electronic landscape, and characteristic spectral signatures. It is designed to serve as an authoritative resource for scientists engaged in the rational design of this compound derivatives.

Introduction: The Strategic Importance of the Pyridine Dicarbonitrile Core

The pyridine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged scaffold in drug design. The introduction of two nitrile groups at the 3 and 4 positions, as seen in this compound (CAS 1633-44-9), profoundly alters the electronic character of the ring. These powerful electron-withdrawing groups create an electron-deficient aromatic system, influencing the molecule's reactivity, intermolecular interactions, and potential as a ligand for metal complexes.[1] This unique electronic profile has made derivatives of this core valuable in fields ranging from oncology, where they serve as scaffolds for kinase inhibitors, to materials science, where they are used in the development of compounds with unique photophysical properties like thermally activated delayed fluorescence (TADF). A thorough understanding of the foundational structure and bonding of the parent molecule is therefore critical for unlocking its full potential.

Molecular Structure and Bonding

An exact experimental determination of the solid-state structure of this compound via single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases.[2] In the absence of experimental data, high-level computational methods provide a reliable and detailed picture of the molecule's geometry.

Optimized Molecular Geometry via Density Functional Theory (DFT)

Quantum chemical calculations, specifically DFT, are a powerful tool for predicting molecular geometries with high accuracy. The optimized structure of this compound reveals a planar conformation, as expected for an aromatic system. The key structural parameters, including bond lengths and angles, have been calculated and are presented in Table 1.

The C-C bonds within the pyridine ring exhibit lengths intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, which is characteristic of aromatic delocalization. The C≡N triple bonds are approximately 1.15 Å, consistent with standard nitrile groups. The geometry around the pyridine nitrogen and the nitrile carbons is linear, as expected from sp hybridization.

Table 1: Calculated Geometric Parameters of this compound (Note: These values are derived from theoretical calculations and serve as a robust estimate in the absence of experimental crystallographic data.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C2-C3 | ~1.40 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.39 Å | |

| C5-C6 | ~1.38 Å | |

| N1-C2 | ~1.34 Å | |

| N1-C6 | ~1.34 Å | |

| C3-C7 (CN) | ~1.44 Å | |

| C4-C8 (CN) | ~1.44 Å | |

| C7-N7 (CN) | ~1.15 Å | |

| C8-N8 (CN) | ~1.15 Å | |

| Bond Angles | ||

| C6-N1-C2 | ~117.0° | |

| N1-C2-C3 | ~123.5° | |

| C2-C3-C4 | ~118.5° | |

| C3-C4-C5 | ~119.0° | |

| C2-C3-C7 | ~120.0° | |

| C5-C4-C8 | ~121.0° | |

| C3-C7-N7 | ~179.5° | |

| C4-C8-N8 | ~179.8° |

Electronic Structure and Aromaticity

The bonding in this compound is characterized by a σ-framework of localized covalent bonds and a delocalized π-system containing 6 electrons, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1). The lone pair of electrons on the pyridine nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. This localization makes the nitrogen atom a site of basicity and a hydrogen bond acceptor.

The two nitrile groups are potent electron-withdrawing substituents due to the high electronegativity of their nitrogen atoms. Their presence significantly lowers the electron density of the pyridine ring, particularly at the ortho (C2, C5) and para (C6) positions relative to the substituents. This electron deficiency is a key determinant of the molecule's chemical reactivity and its interaction with biological targets.

Computational Analysis: The Electronic Landscape

Modern computational chemistry allows for the visualization and quantification of a molecule's electronic properties, offering profound insights into its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the region from which an electron is most easily donated (nucleophilicity), while the LUMO is the region that most readily accepts an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations show that the HOMO is primarily distributed across the pyridine ring, while the LUMO is heavily localized on the ring and extends significantly over the two electron-withdrawing nitrile groups. This distribution indicates that the molecule is a better electron acceptor than an electron donor. The relatively large HOMO-LUMO gap suggests high chemical stability.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions.

-

Red Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles.

-

Green/Yellow Regions: Indicate neutral potential.

In this compound, the MEP map clearly shows regions of high negative potential (red) localized on the nitrogen atoms of the two nitrile groups and the pyridine ring nitrogen. These are the primary sites for hydrogen bonding and coordination with metal ions. Conversely, the regions around the hydrogen atoms on the pyridine ring are electron-deficient (blueish-green), making them susceptible to interaction with nucleophiles under certain conditions.

Spectroscopic Characterization

The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on established data for substituted pyridines, the following spectral features are predicted.

-

¹H NMR: The molecule has three aromatic protons. The proton at C5 is expected to be a doublet of doublets, coupled to both H2 and H6. The protons at C2 and C6 are adjacent to the ring nitrogen and are significantly deshielded, appearing furthest downfield as doublets.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The two nitrile carbons (C≡N) will appear in the characteristic region of ~115-120 ppm. The five pyridine ring carbons will be found in the aromatic region (~110-160 ppm). The carbons directly attached to the nitrile groups (C3 and C4) will be quaternary and thus show weaker signals. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the ring carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm (Predicted values based on additivity rules and DFT calculations. Solvent: CDCl₃)

| Atom | Type | Predicted δ (ppm) | Multiplicity |

| ¹H NMR | |||

| H2 | ~8.9 - 9.1 | d | |

| H5 | ~7.8 - 8.0 | dd | |

| H6 | ~8.8 - 9.0 | d | |

| ¹³C NMR | |||

| C2 | ~153 - 156 | ||

| C3 | ~115 - 118 | ||

| C4 | ~130 - 133 | ||

| C5 | ~128 - 131 | ||

| C6 | ~152 - 155 | ||

| C7 (CN) | ~114 - 116 | ||

| C8 (CN) | ~115 - 117 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups. The IR spectrum of this compound is dominated by the sharp, intense absorption of the nitrile groups.

Table 3: Key Infrared Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1600-1450 | Medium | Aromatic C=C and C=N Ring Stretching |

| ~1420 | Medium | In-plane C-H Bending |

| ~850-750 | Strong | Out-of-plane C-H Bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides the molecular weight and information about the molecule's fragmentation pattern. The mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z = 129, confirming its molecular weight.[3] A significant fragment is observed at m/z = 102, corresponding to the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for aromatic nitriles.[3]

Experimental Protocols

Proposed Synthesis of this compound

A robust synthesis can be envisioned starting from the commercially available 3,4-pyridinedicarboxylic acid (cinchomeronic acid). This multi-step process leverages well-established organic transformations.

Step 1: Synthesis of 3,4-Pyridinedicarbonyl Dichloride

-

Rationale: Conversion of the carboxylic acids to acid chlorides activates them for the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), add 3,4-pyridinedicarboxylic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂, ~5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.

-

Allow the mixture to cool and remove the excess SOCl₂ under reduced pressure. The resulting crude acid dichloride is often used directly in the next step without further purification.

-

Step 2: Synthesis of 3,4-Pyridinedicarboxamide

-

Rationale: The activated acid chloride readily reacts with ammonia to form the stable primary diamide.

-

Procedure:

-

Cool the flask containing the crude 3,4-pyridinedicarbonyl dichloride in an ice bath.

-

Slowly and carefully add concentrated aqueous ammonium hydroxide (NH₄OH) with vigorous stirring. The reaction is highly exothermic.

-

Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the solid under vacuum to yield 3,4-pyridinedicarboxamide.

-

Step 3: Dehydration to this compound [4]

-

Rationale: The final step involves the removal of two molecules of water from the diamide to form the dinitrile. Strong dehydrating agents are required for this transformation.

-

Procedure:

-

In a dry round-bottom flask, combine 3,4-pyridinedicarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, ~2.5 eq) or phosphoryl chloride (POCl₃, ~3.0 eq).

-

Heat the mixture carefully (under inert atmosphere if using POCl₃) according to literature procedures for amide dehydration.

-

Upon completion (monitored by TLC or GC-MS), the reaction mixture is worked up by carefully quenching with ice/water and neutralizing.

-

The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

-

Conclusion and Future Outlook

This compound represents a molecule of significant strategic value, characterized by a planar, aromatic structure and a highly electron-deficient core. This guide has synthesized theoretical and spectroscopic data to provide a detailed picture of its molecular structure, bonding, and electronic properties. The computational analysis of its frontier orbitals and electrostatic potential map provides a clear rationale for its reactivity and utility as a scaffold in drug design and materials science. The outlined synthetic protocol offers a reliable pathway for its preparation, enabling further exploration of its derivatives. As the demand for novel heterocyclic compounds continues to grow, a fundamental understanding of foundational molecules like this compound is indispensable for the next generation of chemical innovation.

References

Sources

The Ascendancy of Pyridine-3,4-dicarbonitrile: A Technical Guide to Synthesis, Reactivity, and Application of Novel Derivatives

Abstract

The pyridine-3,4-dicarbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. The unique electronic properties conferred by the pyridine nitrogen and the two vicinal nitrile groups create a versatile platform for the synthesis of a vast array of novel derivatives with tunable characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the synthesis, reactivity, and application of these valuable compounds. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the structure-activity relationships that are crucial for the rational design of next-generation functional molecules.

The this compound Core: A Structural and Electronic Overview

The this compound molecule is characterized by a pyridine ring substituted with two nitrile (-C≡N) groups at the C3 and C4 positions. This arrangement results in a highly electron-deficient aromatic system. The electronegative nitrogen atom in the pyridine ring, coupled with the strong electron-withdrawing nature of the two cyano groups, profoundly influences the reactivity of the entire molecule. This electronic profile dictates the preferred sites for nucleophilic and electrophilic attack and provides a handle for a wide range of chemical transformations.

Synthetic Strategies for Novel this compound Derivatives

The construction of the this compound core and its subsequent derivatization can be achieved through a variety of synthetic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions are powerful tools for the efficient, one-pot synthesis of complex molecules from simple starting materials.[1] The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted to produce substituted pyridines.[2][3] A common approach for synthesizing derivatives of pyridine-3,5-dicarbonitrile, which shares similarities in synthetic logic, involves the condensation of an aldehyde, malononitrile, and a thiol.[4]

Logical Framework for a Multicomponent Synthesis of a 2-Amino-6-sulfanyl-pyridine-3,5-dicarbonitrile Derivative:

Caption: Workflow for a multicomponent synthesis of a substituted pyridine.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile

-

Rationale: This protocol exemplifies a typical multicomponent reaction for the synthesis of a highly substituted pyridine dicarbonitrile derivative. The use of a basic catalyst facilitates the initial Knoevenagel condensation and subsequent Michael addition, while a one-pot approach enhances operational simplicity and efficiency.

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and ethanol (20 mL).

-

Add piperidine (0.1 mL) as a catalyst and stir the mixture at room temperature for 10 minutes.

-

Add thiophenol (1.10 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Functionalization of Pre-existing this compound Scaffolds

An alternative and highly versatile approach involves the modification of a pre-synthesized this compound core. This allows for the introduction of a wide range of functional groups at specific positions.

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions, which are ortho and para to the ring nitrogen.[5][6][7] The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

Reaction Scheme: Nucleophilic Aromatic Substitution on a 2-Chloro-pyridine-3,4-dicarbonitrile

Caption: Mechanism of nucleophilic aromatic substitution on a pyridine ring.

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have been employed for the C-C and C-heteroatom bond formation on pyridine rings, although their application to this compound itself is less commonly reported. These reactions typically require a halogenated pyridine precursor.

Transformations of the Nitrile Groups

The vicinal nitrile groups are not merely activating groups; they are also versatile functional handles that can be transformed into a variety of other functionalities.

The [2+3] cycloaddition reaction of nitriles with azides is a well-established method for the synthesis of tetrazoles.[8][9][10][11][12] This transformation is of particular interest in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group.

Experimental Protocol: Synthesis of a Pyridinyl-tetrazole Derivative

-

Rationale: This protocol describes the conversion of a nitrile group on the pyridine ring to a tetrazole using sodium azide. The use of a Lewis acid catalyst, such as zinc chloride, can facilitate the reaction.

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.29 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL).

-

Add sodium azide (1.30 g, 20 mmol) and ammonium chloride (1.07 g, 20 mmol).

-

Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the tetrazole derivative.

-

The nitrile groups can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acids or amides.[13] This provides access to another important class of derivatives with applications in coordination chemistry and materials science.

Reactivity of the this compound Core

The reactivity of the this compound system is a direct consequence of its electronic structure.

-

Nucleophilic Attack: As previously discussed, the ring is activated towards nucleophilic attack, primarily at the C2 and C6 positions.[5][6][7]

-

Electrophilic Attack: The electron-deficient nature of the ring makes electrophilic aromatic substitution challenging, requiring harsh conditions. If it occurs, substitution is directed to the C5 position.

-

Reactivity of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen is less basic compared to pyridine itself due to the electron-withdrawing effect of the nitrile groups. However, it can still be protonated or alkylated.

-

Reactivity of the Nitrile Groups: The nitrile groups can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, as highlighted in the synthetic section.

Applications of Novel this compound Derivatives

The unique structural and electronic features of this compound derivatives have led to their exploration in a multitude of applications.

Medicinal Chemistry

The pyridine dicarbonitrile scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds.[14]

-

Anticancer Agents: A number of pyridine dicarbonitrile derivatives have shown potent anticancer activity.[15] For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in cancer therapy.[16]

-

Antimicrobial Agents: Derivatives such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have demonstrated significant antibacterial activity against various strains, including E. coli.[4]

-

Other Therapeutic Areas: The versatility of this scaffold has led to the development of compounds with potential applications in treating neurodegenerative diseases and as modulators of various receptors.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

| Position of Substitution | Favorable Substituents | Unfavorable Substituents |

| C2 | Amino, Substituted amino | Bulky groups |

| C4 | Aryl, Heteroaryl | Small alkyl groups |

| C5 | Halogen, Small alkyl | Bulky groups |

| C6 | Thioether, Amino | - |

Materials Science

The electronic properties of this compound derivatives make them attractive candidates for applications in materials science, particularly in optoelectronics.

-

Organic Light-Emitting Diodes (OLEDs): The high electron affinity of the dicyanopyridine core makes it an excellent electron-transporting or emissive material in OLEDs.

-

Fluorescent Probes: Many derivatives exhibit interesting photophysical properties, including fluorescence, making them suitable for use as fluorescent probes and sensors.[17][18][19] The emission properties can often be tuned by altering the substituents on the pyridine ring.[17]

Agrochemicals

The pyridine ring is a common motif in many commercially successful agrochemicals.[20][21][22] Derivatives of this compound are being investigated for their potential as:

-

Herbicides

-

Fungicides

-

Insecticides

Coordination Chemistry

The pyridine nitrogen and the nitrile groups can act as coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry.[23][24][25][26] The resulting metal complexes can have interesting catalytic and material properties.

Characterization of this compound Derivatives

The unambiguous characterization of newly synthesized derivatives is crucial. A combination of spectroscopic and analytical techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the molecule. The chemical shifts of the protons and carbons are sensitive to the electronic environment and provide valuable information about the substitution pattern.[27][28][29][30][31]

-

Infrared (IR) Spectroscopy: The presence of the nitrile group is readily identified by a sharp absorption band in the region of 2220-2260 cm-1.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in structure confirmation.[32][33]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the molecule in the solid state.

Table of Representative 13C NMR Chemical Shifts (δ, ppm) for a Substituted this compound:

| Carbon Atom | Chemical Shift (ppm) |

| C2 | ~158 |

| C3-CN | ~115 |

| C4-CN | ~116 |

| C5 | ~110 |

| C6 | ~155 |

| C N | ~117 |

Conclusion

The this compound core represents a remarkably versatile and valuable scaffold in modern chemistry. Its unique electronic properties pave the way for a rich and diverse range of chemical transformations, leading to novel derivatives with significant potential in medicinal chemistry, materials science, and beyond. The synthetic strategies outlined in this guide, from convergent multicomponent reactions to the targeted functionalization of the core and its nitrile groups, provide a robust toolbox for the creation of new molecular entities. A thorough understanding of the underlying principles of reactivity and structure-property relationships will continue to drive innovation in this exciting field, enabling the rational design of next-generation functional molecules to address contemporary scientific challenges.

References

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Process Research & Development.

- Hantzsch pyridine synthesis. Wikipedia.

- A possible mechanism for the synthesis of substituted pyridines. ResearchGate.

- Multicomponent Synthesis of Polysubstituted Pyridines. Synfacts. 2010;2010(09):1024-1024.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

- Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. ResearchGate.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. 2019;24(12):2298.

- Pyridine dicarbanion-bonded Ag13 organometallic nanoclusters: synthesis and on-surface oxidative coupling reaction. Nanoscale. 2021;13(4):2523-2529.

- Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. ResearchGate.

- Transition metal pyridine complexes. Wikipedia.

- MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Omega. 2022;7(34):30335-30347.

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. 2019;24(12):2284.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

- Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar.

- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. 2011;2011(1):209-239.

- Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives. ResearchGate.

- Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.

- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. 2018;23(9):2345.

- This compound. PubChem.

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.

- Development of novel pyridine-based agrochemicals: A review. ResearchGate.

- Process for the preparation of 2,4-pyridine dicarboxylic acid. Google Patents.

- Tetrazoles via Multicomponent Reactions. Chemical Reviews. 2017;117(20):12474-12543.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. 2017;22(10):1695.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. 2016;24(3):316-335.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry. 2021;25(3):389-410.

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. 2022.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research. 2009;1(4):807-811.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.

- 1H-Tetrazole synthesis. Organic Chemistry Portal.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate.

- Identification of 3,4-disubstituted pyridine derivatives as novel CDK8 inhibitors. European Journal of Medicinal Chemistry. 2021;223:113645.

- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate.

- Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. 2021;11(20):12035-12055.

- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.

- Nucleophilic substitution reactions in pyridine. Química Organica.org.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. 2012;77(14):6125-6133.

- Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. 2018;57(40):13263-13267.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chalcogen.ro [chalcogen.ro]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 24. air.unimi.it [air.unimi.it]

- 25. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]

- 27. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 29. rsc.org [rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. chemrxiv.org [chemrxiv.org]

- 32. chemguide.co.uk [chemguide.co.uk]

- 33. chem.libretexts.org [chem.libretexts.org]

The Emerging Therapeutic Potential of Pyridine-3,4-dicarbonitrile: A Technical Guide to its Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine-3,4-dicarbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of biologically active compounds, including established pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. Within the diverse family of pyridine derivatives, the this compound core has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their potency.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[2] The anticancer activity of these compounds is not attributed to a single mechanism but rather a coordinated attack on key cellular processes that are dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often accompanied by a halt in the cell division cycle, preventing the proliferation of malignant cells.

Studies on related pyridine derivatives suggest that these compounds can trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of cysteine-aspartic proteases (caspases). Evidence points towards the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9, the initiator caspase in this pathway, which then activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 1: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

In addition to inducing apoptosis, pyridine derivatives have been shown to cause cell cycle arrest, primarily at the G2/M phase.[3] This is often mediated by the upregulation of p53, which in turn activates the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of cyclin-CDK complexes that are necessary for cell cycle progression, effectively halting cell division. Furthermore, some pyridine compounds have been observed to upregulate c-Jun N-terminal kinase (JNK), a key signaling molecule involved in cell cycle regulation and apoptosis.[3]

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include untreated and positive controls.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) is typically detected in the FL1 channel, while PI fluorescence (indicating loss of membrane integrity in late apoptotic and necrotic cells) is detected in the FL2 or FL3 channel.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. The percentage of cells in each phase can be quantified using appropriate software.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The compelling evidence of its potent anticancer and antimicrobial activities warrants further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the biological activities of these compounds. This will enable a more rational approach to drug design.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the potential of this compound derivatives in combination with existing anticancer and antimicrobial drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies to address the pressing challenges of cancer and infectious diseases.

References

- Marinescu, M., & Chirită, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

- Arafa, W. A., & Farouk, M. (2020). Design, Sonosynthesis, Quantum‐Chemical Calculations, and Evaluation of New Mono‐ and Bis‐pyridine Dicarbonitriles as Antiproliferative Agents. ChemistrySelect, 5(16), 4949-4958. [Link]

- Koukoulitsa, C., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 14(5), 6217-6224. [Link]

- El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 26(16), 4987. [Link]

- López-Valle, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

- Mansour, E. M., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives.

- Sharma, A., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]

- Ibrahim, M. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4945. [Link]

- Laddha, P. R., et al. (2024). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]

- El-Adl, K., et al. (2021). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 11(52), 32943-32961. [Link]

- Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

- Yousif, E., et al. (2017). Synthesis of New Oxopyrimidine and Cyanopyridine Derivatives Containing the Pyrimidine Benzothiazole Moiety with the Evaluating their Colon Anticancer Bioactivity. Journal of Chemical and Pharmaceutical Research, 9(8), 118-126. [Link]

- Koszelewski, D., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(21), 5213. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... [Link]

- Aly, H. M., et al. (2016). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[3][8][11]hiadiazole Moiety. Archiv der Pharmazie, 349(10), 766-775. [Link]

- de Almeida, L. C., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-153. [Link]

- Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3), 50-51. [Link]

Sources

The Intricate Pathways to Pyridine-3,4-dicarbonitrile: A Technical Guide to its Formation

Introduction: The Significance of Pyridine-3,4-dicarbonitrile